molecular formula C19H27N5O3 B12236247 4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-N-(oxan-4-yl)piperidine-1-carboxamide

4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-N-(oxan-4-yl)piperidine-1-carboxamide

Cat. No.: B12236247
M. Wt: 373.4 g/mol
InChI Key: CYVJWKGRQVZZQA-UHFFFAOYSA-N
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Description

4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-N-(oxan-4-yl)piperidine-1-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-N-(oxan-4-yl)piperidine-1-carboxamide typically involves multiple steps, starting from the preparation of the imidazo[1,2-b]pyridazine core. This can be achieved through the condensation of 2-aminopyridine with α-halo ketones, followed by functionalization with various substituents . The piperidine and oxane moieties are introduced through nucleophilic substitution reactions, often using reagents like sodium methoxide .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-N-(oxan-4-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine, iodine, and various metal catalysts. Reaction conditions often involve solvents like methanol or chloroform and temperatures ranging from room temperature to reflux conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation reactions can yield bromo or iodo derivatives, while oxidation can produce various oxidized forms of the compound .

Scientific Research Applications

4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-N-(oxan-4-yl)piperidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-N-(oxan-4-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .

Properties

Molecular Formula

C19H27N5O3

Molecular Weight

373.4 g/mol

IUPAC Name

4-[(2-methylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]-N-(oxan-4-yl)piperidine-1-carboxamide

InChI

InChI=1S/C19H27N5O3/c1-14-12-24-17(20-14)2-3-18(22-24)27-13-15-4-8-23(9-5-15)19(25)21-16-6-10-26-11-7-16/h2-3,12,15-16H,4-11,13H2,1H3,(H,21,25)

InChI Key

CYVJWKGRQVZZQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)NC4CCOCC4

Origin of Product

United States

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